1,3-Propanediol dibenzoate

Description

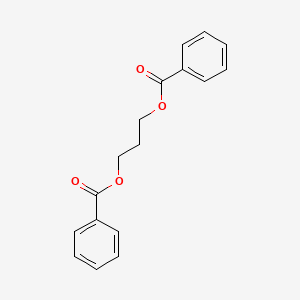

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyloxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(14-8-3-1-4-9-14)20-12-7-13-21-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEOOCRUUJYCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873949 | |

| Record name | Propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2451-86-7 | |

| Record name | 1,3-Propanediol, 1,3-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 1,3 Propanediol Dibenzoate

Chemical Synthesis Pathways

The principal chemical route for synthesizing 1,3-propanediol (B51772) dibenzoate is the esterification of 1,3-propanediol with benzoic acid. ontosight.ai This reaction involves two moles of benzoic acid reacting with one mole of 1,3-propanediol to form the diester and water as a byproduct. The general reaction is a standard acid-catalyzed esterification. ontosight.ai

An alternative and common laboratory-scale synthesis involves the reaction of 1,3-propanediol with benzoyl chloride. mdpi.com In this method, the diol is typically refluxed with benzoyl chloride for several hours. mdpi.com Following the reaction, the mixture is neutralized and purified, often by re-crystallization from a solvent like heptane (B126788), to yield the final 1,3-propanediol dibenzoate product. mdpi.com The use of benzoyl chloride, an acid chloride, makes the reaction more facile than using benzoic acid directly but produces hydrochloric acid as a byproduct.

Another approach involves the transesterification of 1,3-propanediol with vinyl benzoate (B1203000). This method can be facilitated by specific catalysts to produce the desired dibenzoate ester. researchgate.netgoogle.com

The choice of catalyst is crucial in the synthesis of this compound as it significantly impacts reaction rate, yield, and selectivity. For the direct esterification of 1,3-propanediol and benzoic acid, a simple acid catalyst is generally required to facilitate the reaction. ontosight.ai

More advanced catalytic systems have been developed for related processes that produce 1,3-propanediol, which is the key precursor. For instance, in the synthesis of 1,3-propanediol from ethylene (B1197577) oxide and syngas, a tertiary phosphine/carbonyl cobalt composite catalyst has been utilized. google.com Shell has employed a di-tertiary phosphine-modified cobalt carbonyl catalyst, using an acid and a metal salt as promoters, which achieved a total selectivity for 1,3-propanediol and its intermediate, 3-hydroxypropanal, of 85-90%. google.com

For the hydrogenolysis of glycerol (B35011) to produce 1,3-propanediol, bifunctional catalysts containing both metal and acidic sites are most common. frontiersin.orgresearchgate.net Platinum-tungsten (Pt-W) and Iridium-Rhenium (Ir-Re) based catalysts are prominent. frontiersin.org The acidity of the catalyst, often enhanced by supports like tungsten oxide (WO₃) on titania (TiO₂) or zirconia (ZrO₂), plays a key role in the selective formation of 1,3-propanediol. researchgate.netnih.gov The dispersion of the active metal and the nature of the support material are critical factors influencing catalytic performance. For example, using silica (B1680970) (SiO₂) as a support has been shown to promote the dispersion of both platinum and tungsten oxide species, enhancing activity. researchgate.net

The table below summarizes the influence of different catalytic systems on the production of the 1,3-propanediol precursor.

Table 1: Comparison of Catalytic Systems for 1,3-Propanediol Precursor Synthesis

| Catalyst System | Precursors | Key Findings | Reference |

|---|---|---|---|

| Pt-W-SBA15 | Glycerol | Utilized a hydrothermally stable molecular sieve (SBA-15) as a carrier for the Pt-W catalyst. | frontiersin.org |

| Ir-Re-based | Glycerol | Exhibits high activity at lower temperatures (e.g., 120°C) and higher selectivity to 1,3-PDO compared to Pt-W systems. | frontiersin.org |

| Pt/WO₃/TiO₂/SiO₂ | Glycerol | The presence of TiO₂ favored platinum dispersion, and weak Brønsted acid sites from WO₃ were key for selective 1,3-propanediol formation. | researchgate.net |

Optimizing the production process for this compound involves managing reaction conditions and purification steps to maximize yield and purity. In syntheses using benzoyl chloride, refluxing the reactants is a key step to drive the reaction to completion. mdpi.com Post-reaction, a neutralization step is essential to remove acidic byproducts, followed by purification methods such as re-crystallization from solvents like heptane to isolate the pure product. mdpi.com

For the production of the precursor, 1,3-propanediol, from crude glycerol fermentation, process optimization is critical for economic viability. scirp.orgresearchgate.net A multi-step purification process is often employed, which includes biomass removal, treatment with activated charcoal, vacuum distillation, and isocratic chromatography. scirp.org Vacuum distillation helps in concentrating the crude broth while removing volatile impurities. scirp.org The final purification via chromatography can achieve a high purity of over 97% for 1,3-propanediol with a recovery yield of approximately 82.22%. scirp.org

Statistical methods like the Plackett-Burman design and response surface methodology are used to screen and optimize fermentation medium components and environmental conditions (like temperature and time) to enhance the yield of 1,3-propanediol. researchgate.netnih.gov For instance, studies have identified that factors such as the concentration of crude glycerol, ammonium (B1175870) sulfate, magnesium sulfate, calcium chloride, temperature, and fermentation time significantly affect the final product yield. researchgate.net

Biocatalytic and Bio-Derived Synthesis Approaches

Biocatalytic methods, primarily using enzymes, offer a green alternative to traditional chemical synthesis. Lipases are particularly effective for esterification reactions. For example, propane-1,2-diyl dibenzoate has been synthesized via transesterification of the corresponding diol with vinyl benzoate using the enzyme Novozym 435, a lipase (B570770) from Candida antarctica. researchgate.net

Research has also demonstrated the selective monobenzoylation of various diols using lipases from Mucor miehei and Candida antarctica (CAL) with vinyl benzoate in an organic solvent, showing high regioselectivity. epa.gov Furthermore, the lipase from Pseudomonas cepacia has been used effectively for the debenzoylation of 1,2-propanediol dibenzoate through alcoholysis. epa.gov These examples highlight the potential for enzymatic routes to synthesize and modify this compound with high selectivity under mild conditions. epa.gov

A significant advancement in sustainable chemistry is the use of bio-based 1,3-propanediol (bio-PDO) as a feedstock. googleapis.com This diol is produced through the fermentation of renewable resources, most notably crude glycerol, which is a major byproduct of the biodiesel industry. nih.govnih.gov The use of bio-PDO results in a final product, this compound, with a significant percentage of renewable, non-petroleum-based carbon. googleapis.comgoogleapis.com

The bio-based carbon content of the final ester can be determined using the ASTM-D6866 method. googleapis.comgoogle.com An analysis showed that this compound synthesized using bio-PDO had a bio-based carbon content of 19%, which is close to the theoretically predicted value of 17.6%. googleapis.comgoogle.com In contrast, propylene (B89431) glycol dibenzoate derived from petroleum sources was found to have 0% bio-based carbon. googleapis.comgoogle.com The bio-based content of the final ester is proportional to the bio-based content of the reactants. googleapis.com If the benzoic acid used in the esterification were also from a bio-based source, the resulting this compound could potentially have a 100% bio-based carbon content. googleapis.com

Table 2: Bio-Based Carbon Content in Dibenzoate Esters

| Compound | 1,3-Propanediol Source | Bio-Based Carbon Content (ASTM-D6866) | Predicted Bio-Based Carbon Content | Reference |

|---|---|---|---|---|

| Propylene glycol dibenzoate | Petroleum-derived | 0% | N/A | googleapis.comgoogle.com |

Integration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, a framework designed to minimize the environmental impact of chemical processes. mdpi.comrsc.org The application of these principles focuses on several key areas, including the use of renewable feedstocks, the deployment of catalytic versus stoichiometric reagents, and the design of inherently safer chemical products. mdpi.comrsc.org

A cornerstone of the green synthesis of this compound is the use of renewable starting materials. mdpi.com Traditionally, the precursor 1,3-propanediol (PDO) is derived from petrochemical sources. researchgate.net However, significant advancements have been made in producing bio-derived 1,3-propanediol through the fermentation of renewable resources like corn glucose. researchgate.netnih.gov This biotechnological route, often utilizing genetically engineered microorganisms such as Escherichia coli, presents a more sustainable alternative. researchgate.netnih.gov Life cycle assessments indicate that bio-based PDO is more attractive than its fossil-based counterpart due to reduced consumption of nonrenewable resources and lower greenhouse gas emissions. researchgate.net The use of biologically-derived 1,3-propanediol directly translates to a greener final product, with the resulting this compound having a significant bio-based carbon content. google.comgoogleapis.com For instance, this compound synthesized from bio-derived PDO was found to have a bio-based carbon content of 19%, which is consistent with the predicted value of 17.6%. google.comgoogleapis.comgoogle.com

Catalysis plays a pivotal role in aligning the synthesis of this compound with green chemistry principles. rsc.orglookchem.com Enzymatic catalysis, in particular, offers a powerful tool for esterification and transesterification reactions under mild conditions. researchgate.net Lipases, such as Novozym 435, have been successfully used to synthesize propanediol (B1597323) esters. researchgate.net These biocatalytic methods are highly selective and can reduce the formation of by-products and the need for harsh reaction conditions often associated with traditional acid catalysis. researchgate.netontosight.ai Chemoenzymatic approaches, which may involve the lipase-catalyzed desymmetrization or kinetic resolution of 1,3-propanediol derivatives, further showcase the potential for creating enantiomerically enriched products. researchgate.net Beyond the esterification step, green catalytic strategies are also crucial in the production of the 1,3-propanediol precursor itself, with research focusing on selective hydrogenolysis of glycerol (a biodiesel byproduct) over heterogeneous catalysts. chemmethod.comresearchgate.netresearchgate.net

The principles of green chemistry also guide the design of the final molecule to be less hazardous. mdpi.com Research into linear alkyl diol dibenzoates, including this compound, has been motivated by the desire to create "green plasticizers". mdpi.com Studies have shown that this compound is readily biodegraded by common soil bacteria without significant accumulation of metabolites and exhibits a low toxicity profile in various assays. mdpi.com This inherent biodegradability and low toxicity are key features of a well-designed, environmentally benign chemical. mdpi.com Furthermore, strategies that improve reaction efficiency, such as performing reactions without a solvent, contribute to waste reduction and improved mass efficiency. acs.org

The following tables summarize key data regarding the green synthetic approaches for this compound.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Research Findings |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-derived 1,3-propanediol (PDO) obtained via fermentation of corn-derived glucose. researchgate.netchemmethod.com | Bio-based PDO production consumes less energy (38%) and emits fewer greenhouse gases (42%) compared to fossil-fuel-based routes. researchgate.net |

| Catalysis | Use of enzymes (lipases) for the esterification of 1,3-propanediol with benzoic acid or its derivatives. researchgate.net | Enzymatic synthesis using Novozym 435 allows for efficient transesterification under mild conditions. researchgate.net Lipase-catalyzed desymmetrization can produce chiral intermediates. researchgate.net |

| Design for Degradation | The molecular structure is designed for environmental breakdown. | This compound has been shown to be biodegraded quickly by common soil bacteria. mdpi.com |

| Designing Safer Chemicals | The compound exhibits a low toxicity profile. | Studies show low toxicity profiles in several mammalian cell line in-vitro assays. mdpi.com |

Table 2: Bio-Based Carbon Content in 1,3-Propanediol Esters

| Compound | Source of 1,3-Propanediol | Bio-Based Carbon Content (%) |

|---|---|---|

| Propylene glycol dibenzoate | Fossil Fuel Source | 0% googleapis.com |

| This compound | Biologically-derived | 19% (Actual), 17.6% (Predicted) google.comgoogleapis.com |

| Distearate propanediol | Biologically-derived PDO, non-biobased stearic acid | 7.7% (Predicted) googleapis.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Propanediol (PDO) |

| Benzoic acid |

| Diethylene glycol dibenzoate (DEGDB) |

| Dipropylene glycol dibenzoate (DPGDB) |

| 1,4-Butanediol (B3395766) dibenzoate (1,4-BDB) |

| 1,5-Pentanediol (B104693) dibenzoate (1,5-PDB) |

| 1,6-Hexanediol (B165255) dibenzoate (1,6-HDB) |

| 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- |

| Benzaldehyde |

| Acetophenone |

| (3R)-3-hydroxy-1,3-diphenylpropan-1-one |

| Hydrazine |

| Potassium hydroxide |

| (1R,3R)-1,3-diphenyl-1,3-propanediol |

| 2-Methyl-1,3-propanediol |

| Vinyl benzoate |

| 2-hydroxypropyl benzoate |

| propane-1,2-diyl dibenzoate |

| 2-hydroxypropyl cinnamate |

| vinyl cinnamate |

| O-acetyl 1,3-propanediol |

| Acrolein |

| 1-O-benzoyl-1,3-propanediol |

| Glycerol |

| Serinol (2-Amino-1,3-propanediol) |

| Glycidol |

| Stearic acid |

Structure Performance Relationships in Polymeric Applications of 1,3 Propanediol Dibenzoate

Plasticizer Efficacy in Polymer Systems, Particularly Poly(vinyl chloride)

1,3-Propanediol (B51772) dibenzoate is recognized as an effective plasticizer for various polymers, most notably poly(vinyl chloride) (PVC). ontosight.ai Its performance as a plasticizer is comparable, and in some aspects superior, to the widely used di(2-ethylhexyl) phthalate (B1215562) (DEHP). mdpi.com The effectiveness of 1,3-propanediol dibenzoate and other linear alkyl diol dibenzoates stems from their ability to be integrated into the polymer matrix, thereby altering the polymer's physical properties. mdpi.comnih.gov

Influence on Polymer Thermal Transitions (e.g., Glass Transition Temperature)

A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer, which signifies an increase in the material's flexibility. mdpi.com this compound has been shown to be proficient at reducing the Tg of PVC. mdpi.com The introduction of the plasticizer between the polymer chains increases the free volume and allows for greater chain mobility at lower temperatures.

Studies comparing various linear alkyl diol dibenzoates have demonstrated that the length of the central diol linker influences the extent of Tg reduction. For instance, in blends with PVC at 40 parts per hundred resin (phr), this compound (1,3-PrDB) exhibits a significant depression of the glass transition temperature. mdpi.com

Below is a table summarizing the glass transition temperatures of PVC blends with different plasticizers.

It is important to note that specific numerical values for the Tg of PVC plasticized with this compound were not available in the provided search results, though its effectiveness in lowering Tg was consistently highlighted.

Impact on Mechanical Attributes (e.g., Tensile Strength, Elongation at Break, Moduli)

The incorporation of this compound into PVC has a profound impact on its mechanical properties. Generally, plasticizers increase the elongation at break and flexibility while decreasing the tensile strength and modulus of the polymer. mdpi.com Research indicates that this compound, along with other similar dibenzoates, performs as well as or even better than DEHP in terms of key mechanical properties. mdpi.comnih.gov

For PVC blends containing 40 phr of plasticizer, this compound has been shown to be a highly effective plasticizer. mdpi.com The mechanical properties of these blends are a critical measure of their suitability for various applications.

The following table presents a comparison of the mechanical properties of PVC plasticized with different compounds.

While the provided search results confirm the comparable or superior performance of this compound, specific numerical data for each mechanical property were not consistently available across the sources.

Studies on Polymer Chain Mobility and Molecular Interactions

The plasticizing effect of this compound is fundamentally due to its interaction with polymer chains at a molecular level. By positioning itself between the rigid polymer chains, the plasticizer disrupts the intermolecular forces (van der Waals forces) that hold the chains together. This disruption increases the mobility of the polymer chains, allowing them to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature. mdpi.com

The effectiveness of a plasticizer is also related to its compatibility with the polymer, which is governed by molecular interactions such as hydrogen bonding and polarity. The ester groups in this compound can interact with the polar C-Cl bonds in PVC, leading to good compatibility. ontosight.ai Differences in surface hardness observed between various diol dibenzoates, such as the lower surface hardness of PVC plasticized with this compound compared to 1,6-hexanediol (B165255) dibenzoate, may be attributed to differences in surface-specific effects like plasticizer mobility at the surface. mdpi.com

Role as an Internal Donor in Stereospecific Polymerization Catalysis

Beyond its use as a plasticizer, this compound and its derivatives serve a critical function as internal electron donors in Ziegler-Natta catalysts for olefin polymerization. mdpi.comgoogleapis.com Internal donors are crucial components of modern catalyst systems, significantly influencing catalyst activity and the stereoregularity of the resulting polymers. mdpi.com

Optimization of Olefin Polymerization Processes

In the context of Ziegler-Natta catalysis, internal donors like 1,3-diol esters are added during the catalyst preparation. scispace.com They are supported on magnesium dichloride (MgCl2) along with the titanium compound (e.g., TiCl4). google.com The presence of the internal donor is essential for achieving high catalyst activity and producing polymers with desired properties. mdpi.com

The use of 1,3-diol esters as internal donors can lead to high-performance catalysts that allow for easy adjustment of stereospecificity, often without the need for an external electron donor. scispace.com This simplifies the polymerization process and can lead to improved efficiency.

Influence on Polymer Microstructure and Properties

The primary role of the internal donor is to control the stereochemistry of the polymerization, leading to polymers with high isotacticity. mdpi.comscispace.com Isotactic polypropylene (B1209903), for example, has a highly regular structure where all the methyl groups are on the same side of the polymer chain, resulting in a crystalline material with high stiffness and melting point.

Catalysts utilizing 1,3-diol esters as internal donors are known to produce polypropylene with high isotactic index, low melt flow rate, and a wide molecular weight distribution. mdpi.com The specific structure of the 1,3-diol ester, including the substituents, can be varied to fine-tune the properties of the resulting polymer. scispace.com For instance, changing the molecular structure of the substituents on the 1,3-diol ester can significantly alter the hydrogen sensitivity of the catalyst, which in turn affects the molecular weight of the polymer. scispace.com

Performance Evaluation in Diverse Material Systems

The performance of this compound as a polymer additive is determined by its molecular structure, which influences its compatibility, efficiency, and the final properties of the material. Its linear C3 central diol chain and benzoate (B1203000) end groups allow for effective interaction with various polymer matrices.

Applications in Coatings and Sealants

This compound is utilized as a plasticizer and coalescent in coatings and sealants, where it enhances flexibility, durability, and film formation. As a high-solvating plasticizer, it is compatible with a range of polar polymers and rubbers often used in these formulations. Its function is critical in reducing the minimum film formation temperature (MFFT) of latex-based systems and improving properties like scrub resistance and gloss in acrylic coatings. specialchem.com

In polymer systems like polyvinyl chloride (PVC), which are used in plastisol coatings and sealants, this compound has been evaluated as an effective alternative to traditional phthalate plasticizers. mdpi.comnih.gov Research comparing it to the common plasticizer di(2-ethylhexyl) phthalate (DEHP) in PVC blends demonstrates its ability to impart necessary flexibility and modify mechanical properties. For instance, PVC plasticized with this compound shows a significant reduction in stiffness and an increase in elongation, which are crucial for the performance of flexible coatings and sealants. mdpi.com

| Property | PVC/1,3-PrDB (40 phr) | PVC/DEHP (40 phr) |

| Max Tensile Stress (MPa) | 15.6 ± 0.6 | 17.5 ± 0.2 |

| Elongation at Break (%) | 310 ± 10 | 280 ± 20 |

| Apparent Modulus (MPa) | 11.2 ± 1.1 | 16.7 ± 0.9 |

| Surface Hardness (Shore A) | 77.2 ± 0.6 | 77.3 ± 0.4 |

Data sourced from a study on green plasticizers for PVC. mdpi.com

Incorporation into Adhesive Formulations

In adhesive formulations, particularly water-based latex adhesives, this compound serves as an effective plasticizer and film former. Its compatibility with polymers like polyvinyl acetate (B1210297) (PVAc) and acrylics is a key advantage. The inclusion of this compound can improve the flexibility of the adhesive film, enhance peel strength, and lower the glass transition temperature (Tg) of the base polymer, which extends the application temperature range of the adhesive. It is listed as a substance permitted for use in adhesives intended for food contact applications, highlighting its utility in packaging. epo.orgecfr.govjustia.comfao.org

Research into dibenzoate plasticizers for pressure-sensitive adhesives (PSAs) indicates that they can effectively modify adhesive properties such as peel adhesion and shear resistance. pstc.org While much of the data focuses on dibenzoate blends, the performance of this compound in plasticizing PVC provides insights into its potential benefits for vinyl-based adhesives. The plasticizing efficiency demonstrated by the reduction in modulus and increase in elongation suggests it can impart significant flexibility to an adhesive matrix. mdpi.com

| Performance Metric | Effect of this compound |

| Polymer Compatibility | High with polar polymers (e.g., PVAc, acrylics). |

| Flexibility | Increases elongation and reduces modulus. mdpi.com |

| Adhesion | Improves bond strength and longevity in various adhesive types. atamankimya.com |

| Regulatory Status | Approved for use in food contact adhesives. ecfr.govfao.org |

Development of Specialty Polymer Compositions

This compound has been a focus of research in the development of specialty polymer compositions, particularly as a "green" or non-phthalate plasticizer for polyvinyl chloride (PVC). mdpi.comnih.gov These studies aim to replace traditional plasticizers like DEHP, which have faced scrutiny. researchgate.netresearchgate.net The performance of this compound (1,3-PrDB) has been systematically evaluated against DEHP in PVC blends. mdpi.comresearchgate.net

The findings indicate that 1,3-PrDB is as effective, and in some aspects more effective, than DEHP in plasticizing PVC. mdpi.comnih.gov It provides a comparable reduction in glass transition temperature (Tg), a key indicator of plasticizer efficiency. Mechanically, it imparts higher elongation at break than DEHP, signifying greater flexibility. mdpi.com While it may result in a slightly lower maximum tensile stress, it significantly reduces the material's modulus, making it softer and more pliable. mdpi.com These properties, combined with its favorable biodegradability profile, position this compound as a strong candidate for creating more sustainable and safer flexible PVC products. mdpi.com

| Parameter | Unplasticized PVC | PVC/DEHP (40 phr) | PVC/1,3-PrDB (40 phr) |

| Glass Transition Temp (Tg, °C) | 83.2 ± 0.1 | 35.8 ± 0.2 | 37.0 ± 0.3 |

| Max Tensile Stress (MPa) | 46.8 ± 0.8 | 17.5 ± 0.2 | 15.6 ± 0.6 |

| Elongation at Break (%) | 3.0 ± 0.4 | 280 ± 20 | 310 ± 10 |

| Apparent Modulus (MPa) | 1240 ± 160 | 16.7 ± 0.9 | 11.2 ± 1.1 |

| Torsional Modulus, G' at 25°C (MPa) | 1100 | 7.9 | 12.0 |

Data derived from comparative studies of plasticizers in PVC. mdpi.com

Environmental Fate and Biodegradation Mechanisms of 1,3 Propanediol Dibenzoate

Biodegradation Pathways and Metabolite Identification

The breakdown of 1,3-propanediol (B51772) dibenzoate in the environment is primarily a biological process driven by microorganisms. The degradation pathway involves a series of steps, beginning with the initial cleavage of the ester bonds and proceeding through several intermediate compounds.

Microbial Hydrolysis of Ester Bonds

The initial and crucial step in the biodegradation of 1,3-propanediol dibenzoate is the hydrolysis of its ester bonds. researchgate.netresearchgate.netnih.gov This reaction is catalyzed by microbial enzymes, likely lipases or esterases, which are known to act on carboxylic ester bonds. nih.gov This enzymatic action breaks down the parent molecule, leading to the formation of more straightforward, intermediate compounds. researchgate.netresearchgate.netnih.gov Studies have shown that this initial hydrolysis is a common feature in the degradation of various dibenzoate plasticizers. nih.gov

Characterization of Monobenzoate and Benzoic Acid Intermediates

Following the initial hydrolysis, two primary metabolites are formed: 1,3-propanediol monobenzoate and benzoic acid. researchgate.netresearchgate.netdoi.org The monobenzoate is an intermediate compound where only one of the two ester linkages has been cleaved. doi.org This monobenzoate can then undergo further rapid hydrolysis to yield another molecule of benzoic acid and 3-(benzoyloxy)propanoic acid. doi.org Benzoic acid, a common metabolite in the degradation of various aromatic compounds, is also directly released during the initial hydrolysis step. researchgate.netresearchgate.netdoi.org

Subsequent Degradation Pathways of Metabolites

The intermediate metabolites, 1,3-propanediol monobenzoate and benzoic acid, are not the final products of biodegradation. Benzoic acid, for instance, can be further mineralized by microorganisms, contributing to an increase in biomass. doi.org The degradation of the monobenzoate intermediate of this compound is noted to be significantly faster compared to the monobenzoates of other plasticizers like dipropylene glycol dibenzoate (D(PG)DB). researchgate.netresearchgate.net This rapid degradation is attributed to the absence of an ether bond in its structure. researchgate.netresearchgate.net Research has shown that related diol dibenzoates are biodegraded quickly by common soil bacteria without significant accumulation of metabolites. researchgate.netresearchgate.netnih.gov

Kinetics of Biodegradation and Influencing Environmental Factors

The rate at which this compound biodegrades is influenced by the specific microorganisms present and the surrounding environmental conditions.

Assessment of Degradation Rates by Specific Microorganisms (e.g., Rhodococcus rhodochrous)

The soil microorganism Rhodococcus rhodochrous has been identified as a key player in the biodegradation of dibenzoate plasticizers. researchgate.netdoi.orgmdpi.com This bacterium is capable of converting plasticizers to their corresponding monobenzoates and further breaking them down. doi.org In laboratory experiments using resting cells of R. rhodochrous, the biodegradation kinetics of this compound were investigated. researchgate.netresearchgate.net These studies revealed that the monobenzoate released from this compound degraded approximately 13 times faster than the monobenzoate from D(PG)DB at a concentration of 0.4 g/L. researchgate.netresearchgate.net The degradation process, including the formation of intermediates like 1,3-propanediol monobenzoate and benzoic acid, has been modeled using Monod-type kinetics. researchgate.netresearchgate.net

The table below summarizes the key metabolites identified during the biodegradation of this compound by Rhodococcus rhodochrous.

| Parent Compound | Intermediate Metabolite 1 | Intermediate Metabolite 2 |

| This compound | 1,3-Propanediol Monobenzoate | Benzoic Acid |

| 3-(Benzoyloxy)propanoic Acid |

Environmental Partitioning and Persistence Studies

Based on its physical and chemical properties, if released into the environment, this compound is expected to partition primarily to soil and sediment. canada.ca However, it is not anticipated to be persistent in these environmental compartments due to a moderate hydrolysis half-life. canada.ca Furthermore, the substance has a low potential for bioaccumulation, as indicated by its predicted low bioaccumulation and bioconcentration factors. canada.ca Studies on related linear alkyl diol dibenzoates have also indicated rapid environmental degradability. nih.gov

The following table provides a summary of the environmental fate characteristics of this compound.

| Environmental Compartment | Tendency | Persistence | Bioaccumulation Potential |

| Soil and Sediment | High | Not Expected to be Persistent | Low |

| Water | Moderate | Moderate Hydrolysis | Low |

| Air | Low | Not Applicable | Low |

Modeling of Biodegradation Processes and Rate Prediction

The biodegradation of this compound (1,3-PrDB) can be effectively modeled to predict its environmental persistence and breakdown. Studies have utilized kinetic models, such as the Monod-type model, to describe the degradation of dibenzoate plasticizers. researchgate.net These models are crucial for understanding the rate at which these compounds and their intermediate metabolites are broken down by microorganisms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool for predicting the biodegradability of chemicals. nih.govresearchgate.netcncb.ac.cn These computational models establish relationships between the chemical structure of a molecule and its biological activity, in this case, its susceptibility to biodegradation. nih.govd-nb.info By analyzing molecular descriptors, QSAR models can classify compounds as readily biodegradable or not, which is a requirement under regulations like REACH. nih.govcncb.ac.cn While specific QSAR models exclusively for this compound are not detailed in the provided results, the methodology is widely applied to classes of chemicals, including esters, to forecast their environmental behavior. nih.govresearchgate.net These models are built using extensive datasets of experimental biodegradation values and can be used to screen new or alternative plasticizers for their environmental impact. nih.govnist.gov

The modeling of this compound biodegradation by Rhodococcus rhodochrous has been visualized, showing the disappearance of the parent compound and the corresponding formation and subsequent degradation of its metabolites, 3-(benzoyloxy)propanoic acid, 1,3-propanediol monobenzoate, and benzoic acid over time. researchgate.net

Comparative Environmental Degradability of Dibenzoate Plasticizers

Structural Determinants of Biodegradation Efficiency (e.g., Alkyl Linker Length)

The chemical structure of dibenzoate plasticizers is a primary determinant of their biodegradability. A key structural feature influencing degradation efficiency is the nature of the central diol linker. mdpi.comresearchgate.net

The presence of ether bonds in the linker, as seen in commercial plasticizers like diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), significantly hinders biodegradation. mdpi.comnih.gov Microbes find it much harder to cleave ether linkages compared to the unbranched alkane chains present in alternative dibenzoates like this compound. mdpi.comnih.gov This structural difference leads to the slow degradation and accumulation of monoester metabolites from DEGDB and DPGDB, which can be toxic. researchgate.netnih.gov In contrast, dibenzoates with simple alkyl diol linkers, such as this compound, 1,5-pentanediol (B104693) dibenzoate (1,5-PDB), and 1,6-hexanediol (B165255) dibenzoate (1,6-HDB), are biodegraded more rapidly without the significant accumulation of metabolites. mdpi.comresearchgate.net

The length of the alkyl linker in linear alkyl diol dibenzoates also plays a role, although it appears to be of marginal importance compared to the presence of an ether bond. mdpi.com Studies comparing this compound (C3 linker), 1,4-butanediol (B3395766) dibenzoate (C4 linker), 1,5-pentanediol dibenzoate (C5 linker), and 1,6-hexanediol dibenzoate (C6 linker) have shown that they are all rapidly biodegraded by common soil bacteria. mdpi.com While there are differences, for instance in the plasticizing effectiveness where the C4 compound showed some issues, the biodegradation rates for C3, C5, and C6 linker compounds are generally high. mdpi.com For other types of diesters, like succinates, longer side chains have been shown to influence the glass transition temperature, a key property for plasticizers. nih.gov

The general strategy for designing greener plasticizers involves understanding how specific functional groups affect biodegradation and toxicity, and then re-designing the molecule to avoid problematic structures while maintaining performance. researchgate.netresearchgate.net The rapid biodegradation of the monobenzoates released from alternative dibenzoates like this compound is attributed to the lack of an ether bond in these compounds. researchgate.net

Table 1: Comparison of Structural Features and Biodegradation of Dibenzoate Plasticizers

| Plasticizer | Central Linker Structure | Key Structural Feature | Relative Biodegradation Rate | Metabolite Accumulation |

|---|---|---|---|---|

| This compound (1,3-PrDB) | Propane (C3 Alkyl) | Unbranched Alkane Chain | Rapid mdpi.com | Insignificant mdpi.com |

| Diethylene Glycol Dibenzoate (DEGDB) | Diethylene Glycol | Ether Linkage | Slow mdpi.comnih.gov | Significant accumulation of monoester nih.gov |

| Dipropylene Glycol Dibenzoate (DPGDB) | Dipropylene Glycol | Ether Linkage | Slow researchgate.netnih.gov | Significant accumulation of monoester nih.gov |

| 1,6-Hexanediol Dibenzoate (1,6-HDB) | Hexane (C6 Alkyl) | Unbranched Alkane Chain | Rapid researchgate.net | Monobenzoate is quickly degraded nih.gov |

Implications for Sustainable Material Design and Circular Economy

The favorable biodegradability profile of this compound and similar linear alkyl diol dibenzoates has significant implications for sustainable material design and the principles of a circular economy. mdpi.comdatahorizzonresearch.com The goal of green chemistry is to design products that are effective, have low toxicity, and biodegrade rapidly at the end of their life cycle. mdpi.comresearchgate.net

Dibenzoates like this compound are positioned as environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers, which are often persistent environmental contaminants. datahorizzonresearch.commdpi.com By designing plasticizers for biodegradability, the environmental impact of plastic products can be significantly reduced. mdpi.com This aligns with the growing demand for sustainable and bio-based materials, driven by increased environmental awareness and the push towards a circular economy. datahorizzonresearch.com

In a circular economy model, materials are designed to be reused, recycled, or, if released into the environment, to biodegrade safely. europa.euresearchgate.net The use of biodegradable plasticizers like this compound can contribute to this model by reducing the persistence of plastic additives in the environment. datahorizzonresearch.com However, the presence of various additives, including toxic ones, can complicate plastic recycling efforts. researchgate.netoaepublish.com Therefore, the development and use of demonstrably safe and biodegradable plasticizers are crucial for enabling a cleaner recycling stream and a more viable circular economy for plastics. europa.eu

The development of bio-based dibenzoate plasticizers, for instance, using raw materials from renewable sources like plant-based glycols, further enhances their sustainability credentials. datahorizzonresearch.com This approach not only addresses end-of-life concerns through biodegradation but also reduces reliance on fossil fuels for raw material production. chemmethod.com The combination of effective plasticizing properties, low toxicity, and rapid biodegradability makes compounds like this compound strong candidates for the design of more sustainable materials. mdpi.com

Advanced Analytical Techniques for Characterization and Monitoring of 1,3 Propanediol Dibenzoate

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural analysis of 1,3-Propanediol (B51772) dibenzoate, providing detailed information about its molecular architecture and the functional groups it contains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of 1,3-Propanediol dibenzoate. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.net

In ¹H NMR spectroscopy of this compound, the protons on the propyl chain and the aromatic rings produce characteristic signals. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methylene (B1212753) protons adjacent to the ester oxygen atoms are deshielded and appear at a higher chemical shift compared to the central methylene group. A thesis from Simon Fraser University reported on the characterization of 1,3-diyl dibenzoate using ¹H NMR in a deuterated chloroform (B151607) (CDCl₃) solvent. sfu.ca

¹³C NMR provides complementary information by detecting the carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic rings, and the three different carbons of the propanediol (B1597323) backbone. researchgate.net

Table 1: Representative NMR Data for this compound This table presents expected chemical shift ranges based on typical values for similar structural motifs.

| Atom | NMR Type | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| C=O | ¹³C NMR | 165-167 | Ester Carbonyl Carbon |

| C₆H₅ | ¹³C NMR | 128-134 | Aromatic Carbons |

| O-C H₂ | ¹³C NMR | ~63 | Methylene carbons adjacent to oxygen |

| C-C H₂-C | ¹³C NMR | ~28 | Central methylene carbon |

| C₆H₅ | ¹H NMR | 7.4-8.1 | Aromatic Protons |

| O-C H₂ | ¹H NMR | ~4.5 | Methylene protons adjacent to oxygen |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu For this compound, the IR spectrum is dominated by absorptions corresponding to the ester linkages and the aromatic rings. researchgate.net

The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1720-1730 cm⁻¹. libretexts.org Other key absorptions include the C-O stretching vibrations of the ester group, which are usually found in the 1300-1000 cm⁻¹ range. libretexts.org The presence of the benzene (B151609) rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. researchgate.netlibretexts.org The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1730-1715 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Ester (Asymmetric) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and confirm the molecular weight of this compound. researchgate.net Unlike standard mass spectrometry, HRMS provides a highly precise mass measurement, which allows for the calculation of a unique molecular formula. researchgate.net

For this compound (C₁₇H₁₆O₄), the monoisotopic mass is 284.10486 Da. uni.lunist.gov HRMS analysis would aim to detect the molecular ion ([M]⁺) or a common adduct (such as [M+H]⁺ or [M+Na]⁺) and measure its mass-to-charge ratio (m/z) to several decimal places. researchgate.netuni.lu This high accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Table 3: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₄ | nist.govchemspider.comchemeo.com |

| Average Mass | 284.311 Da | chemspider.com |

| Monoisotopic Mass | 284.10486 Da | uni.lunist.gov |

| Predicted [M+H]⁺ | 285.11214 m/z | uni.lu |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern liquid chromatography technique that offers significant advantages in speed, resolution, and sensitivity over conventional HPLC. dntb.gov.ua These systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses without sacrificing separation quality. sielc.comsielc.com

UHPLC is well-suited for the quantitative analysis of this compound. In one application, an isomer, 1,2-propanediol, was measured as its dibenzoate ester using a reverse-phase LC-MS/MS method with a Waters Acquity UPLC system. researchgate.net For quantitative analysis, UHPLC is often coupled with a mass spectrometer (MS) or a UV detector. Charged Aerosol Detection (CAD) is another universal detection option that can be used with UHPLC to quantify non-volatile analytes like this compound. thermofisher.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 4: Exemplary UHPLC Method Parameters for Dibenzoate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| System | UHPLC System (e.g., Waters Acquity) | Provides high resolution and speed. researchgate.net |

| Column | Reverse-Phase C18 (sub-2 µm particles) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes the compound from the column. sielc.com |

| Detector | MS/MS or UV-Vis | Provides sensitive and specific detection. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle size columns. |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Behavior and Degradation Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal stability and decomposition products of materials. google.com The sample is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments (pyrolysates) are separated by GC and identified by MS. tandfonline.com

This technique can be applied to this compound to understand its thermal degradation pathways. researchgate.net Studies on similar propanediol esters have used Py-GC/MS to identify the fragrance compounds and other products formed during thermal degradation. researchgate.net The pyrolysis temperature is a critical parameter, with different products potentially forming at different temperatures. jyu.fi For example, research on related compounds showed that main mass loss occurred at temperatures between 108°C and 450°C. researchgate.net Common degradation products for benzoate (B1203000) esters can include benzoic acid and various aromatic compounds. researchgate.net

Table 5: Potential Thermal Degradation Products of this compound via Py-GC/MS

| Potential Product | Chemical Formula | Significance |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Primary cleavage product. researchgate.net |

| Benzene | C₆H₆ | Decarboxylation product. jyu.fi |

| Toluene | C₇H₈ | Fragmentation product. |

| Propene | C₃H₆ | From the propanediol backbone. |

| Acrolein | C₃H₄O | Oxidation/rearrangement product. |

Thermal and Rheological Characterization in Polymer Matrices

The incorporation of this compound into polymer matrices significantly alters their thermal and flow properties. Advanced analytical techniques such as Differential Scanning Calorimetry (DSC) and rheological studies are essential for quantifying these changes, providing critical data for predicting material performance and optimizing processing conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. polymersolutions.com For polymers plasticized with this compound, DSC is primarily employed to determine the glass transition temperature (Tg), a critical indicator of plasticizer effectiveness and compatibility. nih.gov The Tg is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. polymersolutions.com A significant reduction in the polymer's native Tg upon addition of a plasticizer signifies effective plasticization.

Research has demonstrated the efficacy of this compound (1,3-PrDB) as a plasticizer for Poly(vinyl chloride) (PVC). In comparative studies, the Tg of PVC blends containing 1,3-PrDB was measured and benchmarked against traditional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). DSC analysis revealed that while all tested dibenzoate plasticizers lower the Tg of PVC, the degree of suppression varies. For instance, blends with 1,3-PrDB and 1,4-butanediol (B3395766) dibenzoate (1,4-BDB) showed slightly higher glass transition temperatures compared to blends with DEHP. nih.gov This suggests differences in compatibility and plasticizing efficiency that are dependent on the molecular structure of the dibenzoate. nih.gov

The compatibility of dibenzoates with other polymers, such as acrylics, is also validated through Tg shifts observed in DSC thermograms. Furthermore, DSC can be used to study the thermal history and potential crystallinity of the plasticizer within the polymer matrix. For example, studies on other dibenzoates have used DSC to observe melting processes, indicating that the plasticizer could partially crystallize within the blend over time, which affects its plasticizing ability. nih.gov DSC thermograms are typically recorded under a nitrogen stream with controlled heating and cooling rates, often around 10°C/min, to ensure reproducible results. google.com

Table 1: Glass Transition Temperatures (Tg) of PVC Blends with Various Plasticizers

| Plasticizer (at 40 phr) | Glass Transition Temperature (Tg) (°C) |

| This compound (1,3-PrDB) | -2.9 |

| Di(2-ethylhexyl) phthalate (DEHP) | -5.4 |

| 1,5-Pentanediol (B104693) Dibenzoate (1,5-PDB) | -5.4 |

| 1,6-Hexanediol (B165255) Dibenzoate (1,6-HDB) | -4.6 |

Source: Data compiled from a study evaluating linear alkyl diol dibenzoate plasticizers in PVC. nih.gov The data shows that 1,3-PrDB is an effective plasticizer, though it results in a slightly higher Tg compared to the industry-standard DEHP under these conditions.

Rheological Studies for Melt Flow and Processing Characteristics

Rheology is the study of the flow and deformation of matter. In polymer processing, rheological studies are crucial for understanding how a plasticizer like this compound affects the polymer's melt viscosity, flow behavior, and processability. researchgate.net These characteristics are vital for optimizing manufacturing processes such as extrusion, injection molding, and calendering. mdpi.comiiste.org Plasticizers reduce intermolecular forces between polymer chains, lowering the melt viscosity and allowing the resin to be processed at lower temperatures without degradation. mdpi.comnih.gov

Dynamic rheological tests, often performed using a rheometer, expose the material to sinusoidal shear deformations to measure the viscous and elastic responses. mdpi.com Key parameters obtained from these tests are the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic (solid-like) component, indicating the energy stored during deformation, while G″ represents the viscous (liquid-like) component, signifying the energy dissipated as heat. mdpi.com

Studies on Poly(vinyl chloride) (PVC) blends have shown that dibenzoate plasticizers, including this compound, can impart a superior rheological response compared to DEHP. mdpi.com Specifically, all tested dibenzoate blends exhibited lower stiffness than DEHP blends. researchgate.net The melt flow behavior of blends containing this compound shows G′ and G″ curves with shapes similar to those of DEHP, implying comparable processing behavior. mdpi.com However, the magnitude of these moduli can be influenced by the specific dibenzoate structure. It was observed that for dibenzoates, the bulky end groups predominantly drive the melt behavior, with the length of the central aliphatic group having no significant effect on the rheological response. mdpi.com

The addition of this compound aids the melt flow of polymers, which can be quantified by the melt flow index (MFI). iiste.org Its high solvency in polar polymers like PVC improves processability, reduces processing temperatures, and can shorten processing cycles. altakem.com

Table 2: Torsional Modulus of PVC Blends at 25°C and 1 Hz

| Plasticizer (at 40 phr) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) |

| This compound (1,3-PrDB) | 12.0 | 7.6 |

| Di(2-ethylhexyl) phthalate (DEHP) | 6.8 | 4.8 |

| 1,5-Pentanediol Dibenzoate (1,5-PDB) | 4.9 | 3.5 |

| 1,6-Hexanediol Dibenzoate (1,6-HDB) | 11.0 | 6.9 |

Source: Data from dynamic mechanical thermal analysis (DMTA) torsion tests. nih.gov The results indicate that PVC blends with 1,3-PrDB are stiffer in torsional mode (higher G' and G'') compared to those with DEHP, a key consideration for applications requiring specific mechanical responses.

Theoretical and Computational Investigations of 1,3 Propanediol Dibenzoate

Molecular Modeling of Compound-Polymer Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules and their interactions. In the context of 1,3-propanediol (B51772) dibenzoate, these methods are particularly valuable for understanding its role as a plasticizer in polymers.

Molecular dynamics (MD) simulations are a key tool for assessing the compatibility of plasticizers with polymers. These simulations model the movement of atoms and molecules over time, allowing for the calculation of properties that indicate compatibility, such as solubility parameters. The Hildebrand and Hansen solubility parameters, for instance, can be derived from simulations of the pure components to quantify the compatibility between a plasticizer and a polymer. researchgate.net A high degree of compatibility is crucial for the effective and stable performance of a plasticizer, preventing issues like leaching or phase separation.

Condensed-phase molecular dynamic simulations can be employed to describe the interaction between the plasticizer and the polymer. researchgate.net The radial distribution function, a measure of how the density of surrounding particles varies as a function of distance from a reference particle, can be used to quantify the degree of hydrogen bonding between the plasticizer and the polymer. researchgate.net This information is vital for understanding how the plasticizer is distributed within the polymer matrix and how it influences the polymer's bulk properties. Studies have shown that 1,3-propanediol dibenzoate, along with other linear alkyl diol dibenzoates, can be effective plasticizers for polymers like poly(vinyl chloride) (PVC). researchgate.netmdpi.com

| Parameter | Method | Application |

| Hildebrand Solubility Parameter | Molecular Dynamics Simulation | Quantifies plasticizer-polymer compatibility. researchgate.net |

| Hansen Solubility Parameter | Molecular Dynamics Simulation | Provides a more detailed measure of compatibility by considering dispersion, polar, and hydrogen bonding contributions. researchgate.net |

| Radial Distribution Function | Molecular Dynamics Simulation | Quantifies the degree of hydrogen bonding between plasticizer and polymer molecules. researchgate.net |

Molecular dynamics simulations are also instrumental in predicting the mechanical properties of polymers plasticized with compounds like this compound. By simulating the response of the plasticized polymer to applied stress or strain, researchers can calculate key mechanical descriptors such as Young's modulus and yield stress. mdpi.comresearchgate.net These simulations can elucidate how the presence of the plasticizer affects the polymer's flexibility and durability at a molecular level.

The interaction intensity between the plasticizer and polymer chains is a critical factor. researchgate.net A higher degree of interaction can lead to a more significant reduction in the flexural modulus of the plasticized polymer. researchgate.net For example, a computational method using condensed-phase molecular dynamic simulations has been used to screen new plasticizers for nylon polyamides, correlating the degree of hydrogen bonding to the reduction in flexural modulus. researchgate.net This approach allows for the rational design of plasticizers to achieve desired mechanical properties in the final material. mdpi.com

| Mechanical Property | Simulation Method | Significance |

| Young's Modulus | Molecular Dynamics Deformation Simulation | Measures the stiffness of the material. mdpi.comresearchgate.net |

| Yield Stress | Molecular Dynamics Deformation Simulation | Indicates the stress at which the material begins to deform plastically. mdpi.comresearchgate.net |

| Flexural Modulus | Molecular Dynamics Simulation | Quantifies the material's resistance to bending. researchgate.net |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed electronic-level insights into chemical reactions. These calculations can be used to investigate the mechanisms of both the synthesis and degradation of this compound.

The synthesis of this compound typically occurs via the esterification of 1,3-propanediol with benzoic acid or its derivatives. ontosight.ai Quantum chemical calculations can be used to model the reaction pathway of this process. For instance, Density Functional Theory (DFT) calculations can elucidate the role of catalysts in the transesterification reaction, a process related to esterification. osti.gov

Quantum chemical calculations can also shed light on the degradation mechanisms of this compound. This includes processes like hydrolysis and thermal degradation. Understanding these pathways is essential for assessing the environmental fate and long-term stability of the compound.

For instance, the first step in the biodegradation of dibenzoate plasticizers is often the hydrolysis of an ester bond, which releases a monobenzoate and benzoic acid. researchgate.net Quantum chemical calculations can model the energetics of this hydrolysis reaction, helping to predict its rate under various environmental conditions. Similarly, these methods can be used to investigate the mechanisms of thermal degradation, which can be important for polymers processed at high temperatures. osaka-u.ac.jp

Computational Approaches for Environmental Fate Prediction

Computational models are increasingly used to predict the environmental fate of chemical compounds, including their biodegradability and potential for bioaccumulation. These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a molecule with its environmental properties.

For this compound, computational tools can predict its likelihood of being biodegraded in the environment. nih.gov Studies have shown that this compound is readily biodegradable by common soil bacteria without significant accumulation of metabolites. mdpi.comresearchgate.net This rapid biodegradation is attributed to the absence of ether bonds, which are more resistant to microbial action. researchgate.net

Predictive platforms can provide an informed prognosis of the probability that a given molecule can be catabolized in the biosphere. nih.gov These tools are valuable for assessing the environmental risk associated with the use and release of chemicals. nih.gov While these platforms may not provide detailed information on specific degradation kinetics or pathways, they are instrumental in anticipating the likely behavior of molecules for which extensive experimental data is not yet available. nih.gov

Predictive Modeling of Biodegradation Pathways

Computational modeling plays a crucial role in predicting the environmental fate of chemical compounds. In the case of this compound, kinetic models have been developed to simulate its biodegradation process. Studies have shown that the biodegradation of this compound and its metabolites can be effectively modeled using a Monod-type kinetic model. researchgate.netresearchgate.net

The initial and primary step in the biodegradation of this compound involves the enzymatic hydrolysis of one of the ester bonds. researchgate.netresearchgate.net This cleavage is a common pathway for the breakdown of ester-containing compounds in the environment. The hydrolysis results in the formation of benzoic acid and the corresponding monoester, 1,3-propanediol monobenzoate. researchgate.netresearchgate.netresearchgate.net

Further biodegradation of the resulting 1,3-propanediol monobenzoate proceeds through the oxidation of the alcohol group, which forms 3-(benzoyloxy)propanoic acid. researchgate.netsemanticscholar.org This intermediate is then subject to further breakdown. Research using the bacterium Rhodococcus rhodochrous has demonstrated this pathway, where the formation and subsequent degradation of these metabolites were tracked over time. researchgate.net

A key finding from predictive modeling and experimental studies is the rapid biodegradation of the monobenzoate metabolite derived from this compound. researchgate.netresearchgate.net This rapid degradation is a significant differentiator from some commercial plasticizers, such as di(propylene glycol) dibenzoate (D(PG)DB), whose monobenzoate metabolites degrade much more slowly. researchgate.netresearchgate.net The absence of an ether bond in the structure of this compound's metabolites is credited for their faster breakdown. researchgate.net At a concentration of 0.4 g/L, the monobenzoate from this compound was found to degrade approximately 13 times faster than the monobenzoate from D(PG)DB. researchgate.net This rapid breakdown prevents the significant accumulation of intermediate metabolites in the environment. mdpi.com

The following table summarizes the key metabolites identified in the predictive modeling of this compound's biodegradation pathway.

Environmental Partitioning Behavior Simulations

Simulations of the environmental partitioning behavior of a chemical are essential for assessing its potential distribution and accumulation in various environmental compartments, such as air, water, soil, and sediment. These simulations typically utilize physicochemical properties of the compound, like its water solubility and octanol-water partition coefficient (log K_ow), in fate and transport models.

For this compound, key physicochemical properties have been determined through computational methods, which serve as inputs for these environmental models. chemeo.com The octanol-water partition coefficient (log K_ow) is a critical parameter, indicating a substance's tendency to partition between organic matter (like soil or sediment) and water. A higher log K_ow value suggests a greater affinity for organic phases. The calculated log K_ow for this compound is 3.090. chemeo.com This value suggests a moderate potential for partitioning into soil and sediment from the water column.

Similarly, water solubility is a fundamental property governing a chemical's environmental transport. The predicted water solubility (log₁₀WS) for this compound is -4.02 (in mol/L), indicating low water solubility. chemeo.com This characteristic, combined with its moderate log K_ow, reinforces the prediction that the compound will preferentially adsorb to organic matter in soil and sediment rather than remaining dissolved in water.

Environmental fate models, such as fugacity-based models, use these parameters to predict the distribution of a chemical. Given its low vapor pressure (6 x 10⁻³ kPa at 20 °C), this compound is not expected to partition significantly into the air. industrialchemicals.gov.au Therefore, the primary compartments of concern for its distribution are water, soil, and sediment. Distribution modeling, as mentioned in the context of similar compounds, helps to estimate the Predicted Environmental Concentration (PEC) in these compartments. industrialchemicals.gov.aueuropa.eu This PEC can then be compared to the Predicted No-Effect Concentration (PNEC) to assess environmental risk. industrialchemicals.gov.au

The table below presents the computationally predicted properties relevant to simulating the environmental partitioning of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.